![molecular formula C27H24N6O3 B11138272 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138272.png)
6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxyphenyl ethylamine and pyridin-3-ylmethylamine. These intermediates undergo condensation reactions with various reagents to form the tricyclic core structure. The final steps often involve cyclization and functional group modifications under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding. Its tricyclic structure makes it a potential candidate for drug design and development.
Medicine
In medicine, 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-[2-(4-methoxyphenyl)ethyl]-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Compared to similar compounds, 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique tricyclic structure and the presence of multiple functional groups
Biological Activity
The compound 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by a unique tricyclic structure and various functional groups. Its molecular formula is C26H29N5O4 with a molecular weight of approximately 475.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Features
The structural complexity of this compound contributes to its biological activity. The triazatricyclo framework is notable for its ability to interact with various biological targets. Key structural features include:
Feature | Description |
---|---|
Tricyclic Structure | Provides a rigid framework that may enhance binding affinity to biological targets. |
Functional Groups | Includes methoxy and pyridinyl groups which can influence solubility and interaction with enzymes or receptors. |
Carboxamide Group | Potentially involved in hydrogen bonding interactions with biological macromolecules. |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticoagulant Activity : Similar compounds have shown efficacy in inhibiting factor Xa, a key enzyme in the coagulation cascade. The presence of the methoxyphenyl group may enhance potency and selectivity for this target .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest .
- Enzyme Inhibition : The compound's ability to bind to specific enzymes or receptors is under investigation, with initial findings indicating potential inhibition of certain kinases involved in cancer progression.
While the exact mechanisms remain to be fully elucidated, several hypotheses have been proposed regarding how this compound exerts its biological effects:
- Binding Affinity : The unique structural arrangement allows for specific interactions with target proteins, potentially leading to conformational changes that inhibit their activity.
- Molecular Hybridization Effects : The inclusion of diverse functional groups may create synergistic effects that enhance biological activity compared to simpler analogs.
Case Studies
Several studies have explored the biological activity of related compounds and their implications:
- A study on related triazatricyclo compounds demonstrated significant anticoagulant effects in vitro, suggesting that similar mechanisms may be applicable to the compound .
- Research involving hybrid compounds has shown promising results in cytotoxicity assays against breast cancer cell lines (MCF-7), indicating potential pathways for further development as anticancer agents .
Properties
Molecular Formula |
C27H24N6O3 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H24N6O3/c1-36-20-9-7-18(8-10-20)11-14-33-24(28)21(26(34)30-17-19-5-4-12-29-16-19)15-22-25(33)31-23-6-2-3-13-32(23)27(22)35/h2-10,12-13,15-16,28H,11,14,17H2,1H3,(H,30,34) |
InChI Key |
USGZBIAKROQECZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CN=CC=C4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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